

1,4-Oxazepane: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

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Compound of Interest

Compound Name: 1,4-Oxazepane hydrochloride

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane moiety, a seven-membered saturated heterocycle containing nitrogen and oxygen atoms, has emerged as a valuable building block in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutics, particularly in the area of central nervous system disorders. This document provides detailed application notes and experimental protocols for the synthesis of various 1,4-oxazepane derivatives and highlights their potential in drug discovery, with a focus on their activity as dopamine D4 receptor ligands.

Applications of 1,4-Oxazepane Derivatives

The 1,4-oxazepane core is a key pharmacophore in a variety of biologically active compounds. A significant application lies in the development of selective ligands for the dopamine D4 receptor, which is a target for the treatment of psychiatric disorders such as schizophrenia.^[1] By modifying the substituents on the 1,4-oxazepane ring, researchers can fine-tune the affinity and selectivity of these ligands for the D4 receptor over other dopamine receptor subtypes.^[1]

Synthetic Strategies and Experimental Protocols

The synthesis of 1,4-oxazepane derivatives can be achieved through several versatile routes, allowing for the introduction of diverse chemical functionalities. Key strategies include the

functionalization of pre-existing 1,4-oxazepane cores, such as 1,4-oxazepan-6-one, and the construction of the seven-membered ring from acyclic precursors.

Protocol 1: N-Acylation of 1,4-Oxazepan-6-one

This protocol describes the N-benzoylation of 1,4-oxazepan-6-one, a common intermediate in the synthesis of more complex derivatives.

Experimental Procedure:

- Dissolve 1,4-oxazepan-6-one (1.0 mmol) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.2 mmol) to the solution.
- Slowly add benzoyl chloride (1.1 mmol) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzoyl-1,4-oxazepan-6-one.

Protocol 2: Reduction of N-Benzoyl-1,4-oxazepan-6-one

This protocol details the reduction of the ketone functionality in N-benzoyl-1,4-oxazepan-6-one to the corresponding alcohol.

Experimental Procedure:

- Dissolve N-benzoyl-1,4-oxazepan-6-one (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
- Cool the solution to 0 °C in an ice bath.
- Add sodium borohydride (NaBH4) (1.5 mmol) portion-wise to the stirred solution.
- After the addition is complete, stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
- Monitor the reaction by TLC.
- Quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate (3 x 15 mL).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-benzoyl-1,4-oxazepan-6-ol.
- Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of 2,4-Disubstituted 1,4-Oxazepanes

This protocol outlines a general route for the synthesis of 2,4-disubstituted 1,4-oxazepanes, which have shown promise as dopamine D4 receptor ligands.

Experimental Procedure:

- React 3-benzylaminopropan-1-ol with a suitable phenoxyethyl-substituted oxirane in an appropriate solvent.

- The reaction mixture is typically stirred at an elevated temperature to facilitate the ring-opening of the oxirane by the amine.
- The resulting intermediate undergoes an intramolecular cyclization to form the 1,4-oxazepane ring.
- The final product, a 2-phenoxyethyl-4-benzyl-1,4-oxazepane derivative, is isolated and purified using standard chromatographic techniques.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of 1,4-oxazepane derivatives.

Table 1: N-Acylation of 1,4-Oxazepan-6-one

Acylating Agent	Base	Solvent	Time (h)	Yield (%)
Benzoyl chloride	Triethylamine	DCM	4-6	High

Table 2: Reduction of N-Substituted 1,4-Oxazepan-6-ones

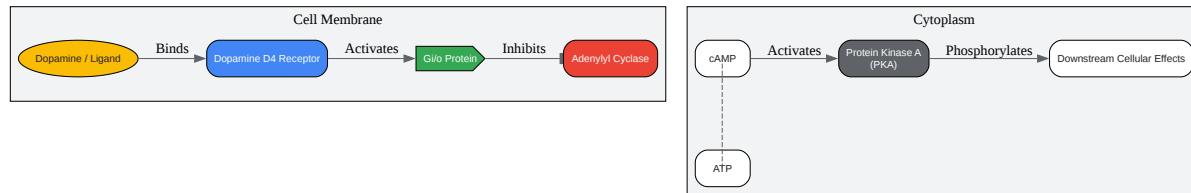
Substrate	Reducing Agent	Solvent	Time (h)	Yield (%)
N-Benzoyl-1,4-oxazepan-6-one	NaBH4	Methanol	3	Good

Visualizations

Dopamine D4 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the dopamine D4 receptor, a G-protein coupled receptor (GPCR) that is a key target for many 1,4-oxazepane derivatives. Activation of the D4 receptor by dopamine or a synthetic agonist leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).

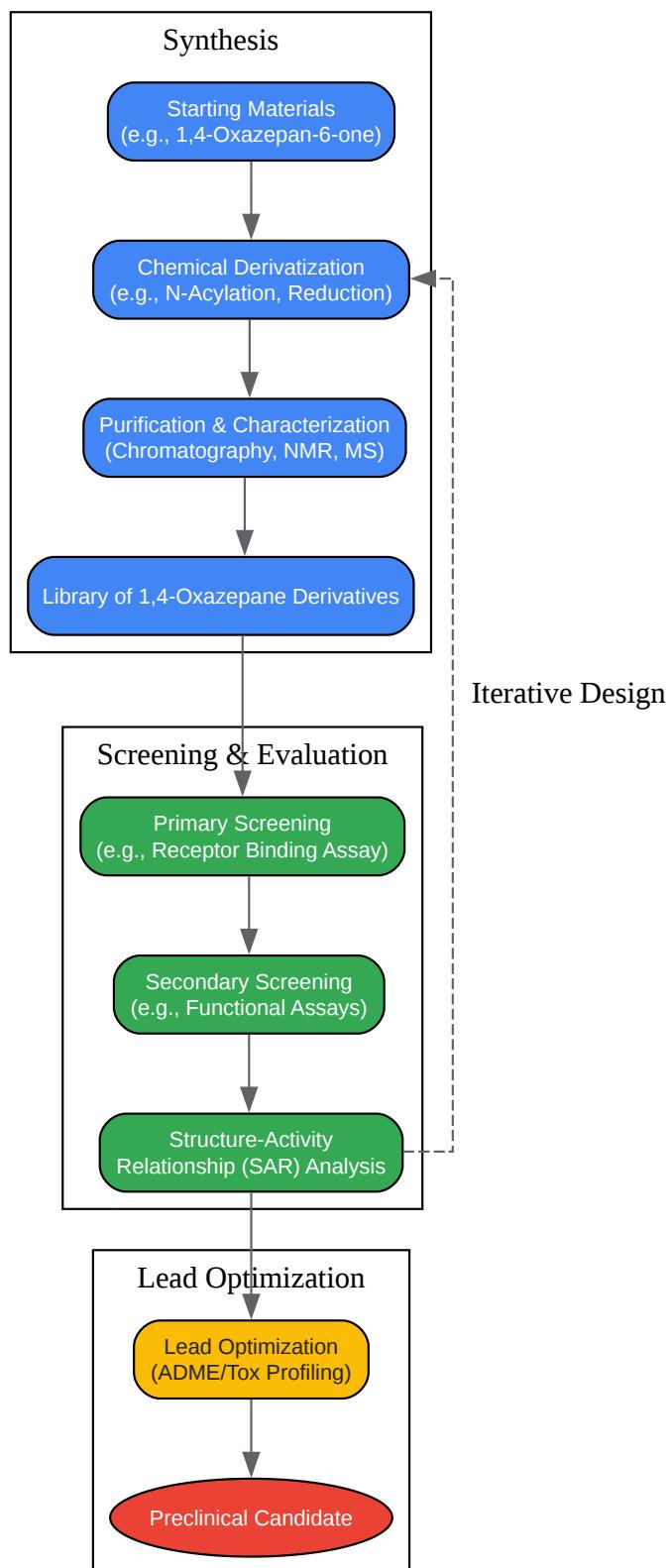


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Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow for Synthesis and Screening of 1,4-Oxazepane Derivatives

The following diagram outlines a typical workflow for the synthesis and biological evaluation of a library of 1,4-oxazepane derivatives for drug discovery.

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Caption: Drug Discovery Workflow for 1,4-Oxazepane Derivatives.

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References

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